

4,5-Dihydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dihydrofuran-3-carboxylic acid

Cat. No.: B1296813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of **4,5-Dihydrofuran-3-carboxylic acid**. It is intended to serve as a valuable resource for professionals in research and development who are interested in the potential applications of this heterocyclic organic compound. While specific biological activity and detailed synthesis protocols are not extensively documented in publicly available literature, this guide furnishes a solid foundation of its fundamental characteristics and general methodologies for its analysis.

Core Physical and Chemical Properties

4,5-Dihydrofuran-3-carboxylic acid, with the chemical formula $C_5H_6O_3$, is a white to off-white solid.^[1] Its molecular structure consists of a dihydrofuran ring with a carboxylic acid group attached at the 3-position. This combination of a heterocyclic system and a carboxylic acid functional group imparts specific chemical reactivity and physical properties to the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data that has been reported or predicted for **4,5-Dihydrofuran-3-carboxylic acid**.

Property	Value	Source
Molecular Formula	$C_5H_6O_3$	[2] [3]
Molecular Weight	114.10 g/mol	[2] [3]
Melting Point	176.7 °C	[1]
Boiling Point (Predicted)	224.5 ± 39.0 °C	[1]
Density (Predicted)	1.369 ± 0.06 g/cm ³	[1]
pKa (Predicted)	5.04 ± 0.20	[1]
CAS Number	98021-62-6	[2] [4]

Experimental Protocols

While a specific, detailed synthesis protocol for **4,5-dihydrofuran-3-carboxylic acid** is not readily available in the surveyed literature, this section outlines general experimental procedures for the determination of key physical properties of solid organic acids. These protocols are broadly applicable and can be adapted for the characterization of a synthesized sample of **4,5-dihydrofuran-3-carboxylic acid**.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station or similar)
- Capillary tubes
- Spatula
- Mortar and pestle (optional, for sample grinding)

Procedure:

- Ensure the sample of **4,5-dihydrofuran-3-carboxylic acid** is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Use a spatula to carefully pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[2]
- Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point.
- Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]
- For a pure compound, the melting range should be narrow, typically 1-2 °C.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Apparatus:

- Test tubes and test tube rack
- Spatula
- Vortex mixer (optional)
- A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

- Place a small, accurately weighed amount (e.g., 10 mg) of **4,5-dihydrofuran-3-carboxylic acid** into a series of clean, dry test tubes.
- Add a measured volume (e.g., 1 mL) of a specific solvent to each test tube.
- Agitate the mixture, for example by using a vortex mixer or by flicking the test tube, for a set period (e.g., 1-2 minutes).
- Visually inspect the solution to determine if the solid has completely dissolved.
- If the solid dissolves, it is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.
- The process can be repeated with gentle heating to assess temperature effects on solubility, though caution should be exercised with volatile or flammable solvents.

Spectral Data and Characterization

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. While specific spectra for **4,5-dihydrofuran-3-carboxylic acid** are not widely published, the expected spectral characteristics can be inferred from its functional groups.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. A peak at m/z 114, corresponding to the molecular ion $[M]^+$, is expected for **4,5-dihydrofuran-3-carboxylic acid**.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **4,5-dihydrofuran-3-carboxylic acid**, the following characteristic absorption bands are expected:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm^{-1} .^{[5][6][7][8]}

- C=O Stretch (Carboxylic Acid): A sharp and intense absorption band typically appearing around 1700-1725 cm⁻¹.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- C-O Stretch (Carboxylic Acid and Ether): Absorption bands in the fingerprint region, typically between 1210-1320 cm⁻¹ for the carboxylic acid C-O and around 1000-1300 cm⁻¹ for the ether C-O linkage.
- C=C Stretch (Alkene in the dihydrofuran ring): A medium intensity band around 1600-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

- ¹H NMR:
 - Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 10-13 ppm. This peak is exchangeable with D₂O.[\[9\]](#)
 - Vinyl Proton (=CH-): A signal in the alkene region, likely around 6-8 ppm.
 - Methylene Protons (-CH₂-): Signals for the two methylene groups in the dihydrofuran ring, likely appearing in the range of 2-5 ppm, with their exact chemical shifts and multiplicities depending on their proximity to the oxygen atom and the double bond.
- ¹³C NMR:
 - Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-185 ppm.[\[9\]](#)
 - Alkene Carbons (=C-): Signals in the range of 100-150 ppm.
 - Methylene Carbons (-CH₂-): Signals in the aliphatic region, with the carbon adjacent to the oxygen atom appearing more downfield.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like **4,5-dihydrofuran-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-oxo-4,5-dihydrofuran-3-carboxylic acid | C5H5NO4 | CID 17992122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydrofuran-3-carboxylic acid | C5H6O3 | CID 575172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Euopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1 H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [4,5-Dihydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296813#physical-properties-of-4-5-dihydrofuran-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com